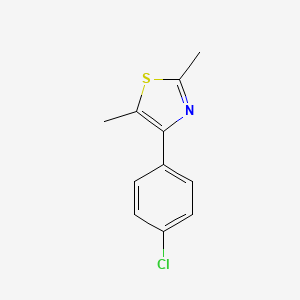

4-(4-Chlorophenyl)-2,5-dimethylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-2,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYECLJFNFOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407524 | |

| Record name | 4-(4-Chlorophenyl)-2,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206556-03-8 | |

| Record name | 4-(4-Chlorophenyl)-2,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthesis pathway for 4-(4-chlorophenyl)-2,5-dimethylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most direct and widely utilized method for synthesizing 2,4,5-trisubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this compound, the pathway involves a two-step process starting from commercially available materials.

Overall Reaction Scheme:

-

α-Halogenation: Synthesis of the key intermediate, 2-chloro-1-(4-chlorophenyl)propan-1-one, via the chlorination of 1-(4-chlorophenyl)propan-1-one.

-

Cyclocondensation: Reaction of the α-chloroketone intermediate with thioacetamide to form the final thiazole product through intramolecular cyclization and dehydration.

The logical flow of this synthesis is depicted in the diagram below.

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product. These protocols are constructed based on standard procedures for α-halogenation and Hantzsch thiazole syntheses.

Synthesis of 2-Chloro-1-(4-chlorophenyl)propan-1-one (Intermediate)

Objective: To introduce a chlorine atom at the α-position to the carbonyl group of 1-(4-chlorophenyl)propan-1-one.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 1-(4-chlorophenyl)propan-1-one | 168.62 | 1.0 |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 1.1 |

| Dichloromethane (DCM), anhydrous | - | Solvent |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-chlorophenyl)propan-1-one (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 2-chloro-1-(4-chlorophenyl)propan-1-one, can be used in the next step without further purification.

Synthesis of this compound (Final Product)

Objective: To synthesize the target thiazole via the cyclocondensation of the α-chloroketone and thioacetamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2-Chloro-1-(4-chlorophenyl)propan-1-one | 203.07 | 1.0 |

| Thioacetamide | 75.13 | 1.0 |

| Ethanol (EtOH) | - | Solvent |

Procedure:

-

To a round-bottom flask containing the crude 2-chloro-1-(4-chlorophenyl)propan-1-one (1.0 eq.) from the previous step, add thioacetamide (1.0 eq.).

-

Add ethanol as the solvent to the flask.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Pour the concentrated mixture into cold water, which should induce the precipitation of the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

Quantitative Data

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1-(4-chlorophenyl)propan-1-one | C₉H₉ClO | 168.62 | Starting Material |

| 2-Chloro-1-(4-chlorophenyl)propan-1-one | C₉H₈Cl₂O | 203.07 | Intermediate |

| Thioacetamide | C₂H₅NS | 75.13 | Reagent |

| This compound | C₁₁H₁₀ClNS | 223.72 | Final Product |

Table 2: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value / Observation |

| Physical State | Crystalline solid |

| Melting Point | Expected to be in the range of similar aromatic thiazoles. |

| Yield | Typically >70% for Hantzsch synthesis. |

| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz), δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.7 (s, 3H, thiazole-CH₃), ~2.4 (s, 3H, thiazole-CH₃). |

| ¹³C NMR | Predicted shifts (CDCl₃, 101 MHz), δ (ppm): ~165 (C2-thiazole), ~148 (C4-thiazole), ~134 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~115 (C5-thiazole), ~19 (C2-CH₃), ~15 (C5-CH₃). |

| Mass Spec (EI) | m/z: 223/225 [M]⁺ corresponding to chlorine isotopes, with characteristic fragmentation patterns of the thiazole and chlorophenyl rings. |

Note: Spectroscopic data are estimates based on known values for structurally similar compounds, such as 4-(4-chlorophenyl)thiazole-2-amine and various dimethylthiazoles, and general principles of NMR spectroscopy.

Hantzsch Synthesis Mechanism

The reaction proceeds through a well-understood mechanism involving initial nucleophilic attack followed by cyclization and dehydration.

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

The process begins with the sulfur atom of thioacetamide acting as a nucleophile, attacking the α-carbon of the chloroketone and displacing the chloride ion (Sₙ2 attack). The resulting intermediate then undergoes an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon. The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate to form the stable, aromatic thiazole ring.

Spectroscopic Profile of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the compound 4-(4-Chlorophenyl)-2,5-dimethylthiazole. Due to the limited availability of published experimental data for this specific molecule, this document focuses on computationally predicted values for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside a discussion of the anticipated features in Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy based on the analysis of its functional groups and structural analogs. This guide also outlines detailed, generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using computational models and should be considered as estimations. Experimental verification is recommended for confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~ 7.35 | Doublet | 2H | Ar-H (meta to Cl) |

| ~ 2.60 | Singlet | 3H | Thiazole-CH₃ (C2) |

| ~ 2.40 | Singlet | 3H | Thiazole-CH₃ (C5) |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 | Thiazole C2 |

| ~ 150 | Thiazole C4 |

| ~ 134 | Ar-C (ipso to Cl) |

| ~ 132 | Ar-C (ipso to Thiazole) |

| ~ 129 | Ar-CH (ortho to Cl) |

| ~ 128 | Ar-CH (meta to Cl) |

| ~ 125 | Thiazole C5 |

| ~ 19 | Thiazole-CH₃ (C2) |

| ~ 12 | Thiazole-CH₃ (C5) |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 223/225 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 208/210 | Moderate | [M - CH₃]⁺ |

| 186 | Moderate | [M - Cl]⁺ |

| 111 | Moderate | [C₆H₄Cl]⁺ |

| 82 | High | [C₄H₅NS]⁺ (Dimethylthiazole fragment) |

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (from CH₃) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1550 | Medium | Thiazole ring C=N and C=C stretching |

| ~ 1100-1000 | Strong | C-Cl stretch |

Expected for a solid sample (KBr pellet or ATR).

Table 5: Expected Ultraviolet-Visible (UV-Vis) Absorption

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~ 260-280 | High | π → π* (Aromatic and thiazole rings) |

Expected in a non-polar solvent like hexane or ethanol.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a significantly higher number of scans due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable volatile solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Ionization (EI) is also a common technique for volatile and thermally stable compounds.

-

Ionization: Ionize the sample using the chosen method (e.g., electron impact for EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) to a fine powder.

-

Pellet Formation: Press the powder in a die under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Data Acquisition: Place the sample solution in a quartz cuvette in the spectrophotometer and record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Mass Spectrometry Analysis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. Due to the limited availability of direct mass spectral data for this specific compound in public literature, this document synthesizes information from analogous structures, including substituted thiazoles and chlorophenyl-containing molecules, to predict its fragmentation behavior under electron ionization (EI). This guide outlines a detailed experimental protocol for its analysis, presents a tabulated summary of predicted quantitative data, and visualizes the proposed fragmentation pathway to aid in the structural elucidation and characterization of this and similar compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in pharmacologically active molecules. Mass spectrometry is a critical analytical technique for the structural confirmation and purity assessment of such compounds. Understanding the fragmentation patterns is essential for the unambiguous identification of the molecule and its potential metabolites or degradation products. This guide serves as a predictive resource for researchers working with this compound, offering a scientifically grounded framework for its mass spectral analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the thiazole ring and the chlorophenyl moiety. Electron ionization (EI) is a common technique for the analysis of such small, relatively non-polar molecules and is anticipated to induce significant fragmentation.

Predicted Quantitative Data

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| Predicted m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 223/225 | [M]⁺˙ (Molecular Ion) | C₁₁H₁₀ClNS⁺˙ | High |

| 208/210 | [M - CH₃]⁺ | C₁₀H₇ClNS⁺ | Moderate |

| 182/184 | [M - CH₃CN]⁺˙ | C₉H₇ClS⁺˙ | Moderate |

| 141/143 | [C₇H₄ClS]⁺ | Chlorophenylthiirene cation | Moderate |

| 138 | [C₉H₇N]⁺˙ | Phenylacetonitrile cation radical | Low |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation | High |

| 82 | [C₄H₄NS]⁺ | Methylthiazole fragment cation | Moderate |

| 77 | [C₆H₅]⁺ | Phenyl cation | Low |

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is likely to proceed through several key pathways initiated by the removal of an electron to form the molecular ion [M]⁺˙.

A primary fragmentation event is the loss of a methyl radical from the thiazole ring, leading to a stabilized cyclic ion. Another significant pathway involves the cleavage of the thiazole ring itself. The C-S and C-N bonds are susceptible to rupture, leading to the formation of various fragment ions. The chlorophenyl group is also expected to undergo characteristic fragmentation, including the loss of chlorine or the formation of a stable chlorophenyl cation.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

The following is a detailed, generalized protocol for the mass spectrometry analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity organic solvent such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a working solution with a concentration of approximately 100 µg/mL by diluting the stock solution with the same solvent.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

-

Inlet: Gas chromatograph (GC) with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[1]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1000 amu/s.

-

GC Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

Data Acquisition and Analysis

-

Blank Injection: Inject a solvent blank to ensure the system is clean and to identify any background peaks.

-

Sample Injection: Inject the prepared sample solution.

-

Data Processing: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Spectral Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway and data from spectral libraries if available.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound, from sample preparation to data interpretation.

Caption: Logical workflow for the GC-MS analysis of the target compound.

Conclusion

References

Unraveling the Enigmatic Mechanism of 4-(4-Chlorophenyl)-2,5-dimethylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the mechanism of action of thiazole derivatives, with a specific focus on inferring the biological activities of 4-(4-Chlorophenyl)-2,5-dimethylthiazole. While direct experimental data for this specific compound is limited in the public domain, this document synthesizes findings from closely related analogs to propose potential mechanisms, guide future research, and support drug development efforts. The guide will cover potential antimicrobial, anticancer, and antiparasitic activities, detailing plausible signaling pathways and providing summaries of relevant experimental data and protocols from analogous compounds.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities.[1] Their versatile chemical nature allows for diverse substitutions, leading to a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties.[1][2] The compound this compound, featuring a central thiazole ring substituted with a 4-chlorophenyl group and two methyl groups, is of considerable interest. This guide will explore its potential mechanisms of action by drawing parallels with structurally similar compounds that have been more extensively studied.

Inferred Antimicrobial and Antiparasitic Activity

Research on related 4-(4-chlorophenyl)thiazole compounds has demonstrated notable activity against various pathogens, including bacteria and parasites like Leishmania amazonensis and Trypanosoma cruzi.[3][4] The proposed mechanism for its antimicrobial effects likely involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[2]

Quantitative Data from Analogous Compounds

The following tables summarize the biological activity of similar thiazole derivatives against various microorganisms.

Table 1: Antimicrobial Activity of 2-(4-Chlorophenyl)-4,5-dimethylthiazole [2]

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Table 2: Antiparasitic Activity of 4-(4-chlorophenyl)thiazole Derivatives [3][4]

| Parasite | Form | IC50 Range (µM) |

| Leishmania amazonensis | Promastigote | 19.86 - 200 |

| Leishmania amazonensis | Amastigote | 101 - >200 |

| Trypanosoma cruzi | Trypomastigote | 1.67 - 100 |

| Trypanosoma cruzi | Amastigote | 1.96 - >200 |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method): [2]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiparasitic Activity Assay (MTT Assay): [3][4]

-

Culture the parasitic forms (e.g., promastigotes of L. amazonensis) in appropriate culture medium.

-

Seed the parasites into 96-well plates at a density of 1 x 10^6 cells/mL.

-

Add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 72 hours).

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viable cells against the compound concentration.

Inferred Anticancer Activity

Several studies on N-(4-(4-Chlorophenyl)Thiazol-2-yl) acetamide derivatives have revealed potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action in cancer cells are multifactorial and appear to converge on the induction of apoptosis.

Key Mechanistic Events

The anticancer effects of related thiazole compounds are believed to be mediated through:

-

Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) within the cancer cells.

-

Mitochondrial Dysfunction: Reduction of the mitochondrial membrane potential (MMP).

-

Apoptosis Execution: Activation of key executioner caspases, such as caspase-3.

Quantitative Data from Analogous Compounds

Table 3: Anticancer Activity of 2-(4-Chlorophenyl)-4,5-dimethylthiazole [2]

| Cell Line | IC50 (µM) |

| MCF7 (Breast Cancer) | 5.0 |

| HCT116 (Colon Cancer) | 7.5 |

Table 4: Cytotoxic Activity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives

| Cell Line | Compound | IC50 (µM) |

| Hela (Cervical Cancer) | 8a | 1.3 ± 0.14 |

| A549 (Lung Carcinoma) | - | Less active than doxorubicin |

| U87 (Glioblastoma) | Various derivatives | Showed notable cytotoxicity |

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Seed cancer cells (e.g., Hela, A549, U87) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Perform the MTT assay as described in section 2.2 to determine cell viability and calculate the IC50 value.

Reactive Oxygen Species (ROS) Detection:

-

Treat cells with the test compound for a designated time.

-

Incubate the cells with a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA).

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates ROS production.

Mitochondrial Membrane Potential (MMP) Assay:

-

Treat cells with the test compound.

-

Stain the cells with a cationic fluorescent dye that accumulates in the mitochondria based on the membrane potential (e.g., Rhodamine 123 or JC-1).

-

Analyze the fluorescence using flow cytometry. A decrease in fluorescence intensity indicates a loss of MMP.

Caspase-3 Activity Assay:

-

Treat cells with the test compound to induce apoptosis.

-

Lyse the cells to release cellular proteins.

-

Incubate the cell lysate with a caspase-3 specific substrate conjugated to a colorimetric or fluorometric reporter.

-

Measure the signal generated upon cleavage of the substrate by active caspase-3.

Visualizing the Proposed Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and experimental workflows based on the activity of analogous compounds.

Caption: Proposed signaling cascade for the anticancer activity.

Caption: Workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated through direct experimental evidence, the data from structurally related compounds provide a strong foundation for inferring its potential biological activities. The evidence points towards a multi-faceted mechanism involving the induction of cellular stress and apoptosis in cancer cells, and disruption of fundamental processes in microorganisms.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to confirm its antimicrobial, antiparasitic, and anticancer activities.

-

Target Identification: Employing techniques such as proteomics and molecular docking to identify the specific cellular targets of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize the therapeutic potential and understand the contribution of the 2,5-dimethyl and 4-chlorophenyl substitutions to its activity.

This technical guide serves as a valuable resource for researchers and drug development professionals by consolidating the current knowledge on related thiazole derivatives and providing a clear roadmap for the future investigation of this compound.

References

In Silico Pharmacokinetic Profiling of 4-(4-Chlorophenyl)thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico pharmacokinetic properties of a series of 4-(4-chlorophenyl)thiazole compounds. In the early stages of drug discovery, computational (in silico) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to identify candidates with favorable drug-like profiles, thereby reducing the likelihood of late-stage clinical failures. This document summarizes key pharmacokinetic parameters, details the methodologies for their prediction, and visualizes the logical workflows and relationships inherent in in silico ADMET analysis.

Core Data Presentation: Predicted Pharmacokinetic Properties

The following tables summarize the predicted pharmacokinetic and physicochemical properties for a series of eight 4-(4-chlorophenyl)thiazole compounds (designated 1a-1h). These properties are crucial for evaluating the druglikeness and potential oral bioavailability of the compounds.

Table 1: Predicted Physicochemical and Absorption Properties

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) | Intestinal Absorption (%) | Caco-2 Permeability (log Papp) |

| 1a | 363.06 | >5 | 1 | 4 | 58.6 | 92.09 | Moderate |

| 1b | 349.04 | >5 | 1 | 4 | 58.6 | 95.12 | Moderate |

| 1c | 383.05 | >5 | 1 | 5 | 67.8 | 95.89 | Moderate |

| 1d | 383.05 | >5 | 1 | 5 | 67.8 | 95.89 | Moderate |

| 1e | 399.05 | >5 | 1 | 5 | 67.8 | 95.89 | Moderate |

| 1f | 367.02 | 4.8 | 1 | 5 | 67.8 | 95.89 | Moderate |

| 1g | 413.03 | >5 | 1 | 6 | 77.1 | 96.48 | Moderate |

| 1h | 413.03 | >5 | 1 | 6 | 77.1 | 89.11 | Low |

Table 2: Predicted Distribution, Metabolism, and Excretion Properties

| Compound | P-glycoprotein Substrate | P-glycoprotein I Inhibitor | P-glycoprotein II Inhibitor | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

| 1a | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |

| 1b | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |

| 1c | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |

| 1d | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |

| 1e | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |

| 1f | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |

| 1g | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |

| 1h | Yes | Yes | Yes | No | Yes | Yes | Yes | Yes |

Experimental and Computational Protocols

The in silico pharmacokinetic properties presented in this guide were determined using established computational models. The primary methodology is detailed below.

In Silico ADMET Prediction via Web-Based Platform

The pharmacokinetic properties of the 4-(4-chlorophenyl)thiazole compounds were predicted using the pkCSM web server, a tool that utilizes graph-based signatures to predict a wide range of ADMET properties.[1]

Protocol:

-

Compound Structure Input: The two-dimensional structures of the individual 4-(4-chlorophenyl)thiazole compounds (1a-1h) were generated using chemical drawing software (e.g., ChemDraw). These structures were then converted to the Simplified Molecular Input Line Entry System (SMILES) format.

-

Submission to Server: The SMILES string for each compound was submitted to the pkCSM online platform.

-

Parameter Calculation: The platform calculated a comprehensive profile of physicochemical and pharmacokinetic properties. The key predicted parameters included:

-

Physicochemical Properties: Molecular Weight, Octanol-Water Partition Coefficient (LogP), Hydrogen Bond Donors and Acceptors, and Topological Polar Surface Area (TPSA).

-

Absorption: Human Intestinal Absorption (HIA), and Caco-2 cell permeability. Caco-2 permeability is a widely used in vitro model to estimate in vivo intestinal absorption.[2]

-

Distribution: P-glycoprotein (P-gp) substrate and inhibitor status. P-gp is an important efflux transporter that affects drug distribution.

-

Metabolism: Inhibition potential against major Cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism.

-

-

Data Analysis and Interpretation: The output data was collected and analyzed in the context of established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rules. For instance, the study by Cruz Filho et al. noted that while compounds 1a, 1b, and 1f adhered to both Lipinski's and Veber's rules, compounds 1c, 1d, 1e, 1g, and 1h violated Lipinski's rule due to high lipophilicity (LogP > 5).[1] A compound is generally considered to have good potential for oral bioavailability if it violates no more than one of Lipinski's rules.

Mandatory Visualizations

Logical Workflow for In Silico ADMET Prediction

The following diagram illustrates the typical workflow for conducting an in silico ADMET study in the early phase of drug discovery.

Relationship Between Physicochemical Properties and Oral Bioavailability

This diagram illustrates the relationship between key physicochemical properties, as defined by Lipinski's Rule of Five, and the likelihood of a compound having good oral bioavailability.

References

The Structure-Activity Relationship of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making thiazole derivatives a rich source of potential therapeutic agents. The versatility of the thiazole nucleus is evident in its presence in numerous FDA-approved drugs, including the anti-cancer agent Dasatinib, the antiretroviral Ritonavir, and the anti-inflammatory drug Meloxicam. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiazole derivatives across key therapeutic areas, offering valuable insights for researchers and drug development professionals. We will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. A prominent target for many anticancer thiazole derivatives is the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Key SAR observations include:

-

Substitutions at the 2- and 4-positions of the thiazole ring are crucial for activity. For instance, the presence of anilino- and hydrazone-moieties at the 2-position and various aryl groups at the 4-position have been shown to be important for cytotoxicity.

-

The nature of the aryl group at the 4-position significantly influences potency. Electron-withdrawing groups, such as nitro or chloro groups, on the phenyl ring at this position can enhance anticancer activity.

-

Hybrid molecules incorporating other pharmacologically active moieties, such as pyrazole or coumarin, with the thiazole scaffold have shown synergistic effects, leading to enhanced potency. For example, pyrazole-thiazole hybrids have demonstrated potent inhibition of cancer cell lines.[1]

-

Inhibition of specific kinases , such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), is a key mechanism for many anticancer thiazole derivatives. Modifications on the thiazole scaffold that enhance binding to the ATP-binding pocket of these kinases are critical for their inhibitory activity.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected thiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound 1 | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 Inhibition | [2] |

| HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 Inhibition | [2] | |

| Compound 2 | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | PI3Kα Inhibition | [3] |

| Compound 3 | Leukemia HL-60(TB) | 0.086 ± 0.005 (PI3Kα) | PI3Kα/mTOR Dual Inhibitor | [4] |

| 0.221 ± 0.014 (mTOR) | [4] | |||

| Compound 4 | A549 (Lung) | 0.302 | Not specified | [5] |

| Compound 5 | MDA-MB-231 (Breast) | 1.21 | VEGFR-2 Inhibition | [6] |

Antimicrobial Activity of Thiazole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity. Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase and FtsZ, or disruption of the microbial cell membrane.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiazole derivatives is influenced by several structural features:

-

Lipophilicity: The amphiphilic nature of some thiazole derivatives facilitates their interaction with and penetration of microbial cell membranes.

-

Substituents on the thiazole ring: The presence of specific substituents can enhance antimicrobial activity. For example, 2,4-disubstituted thiazoles with nitro groups on a phenyl substituent have shown potent antibacterial effects.

-

Hybridization with other heterocycles: Combining the thiazole nucleus with other antimicrobial scaffolds, such as quinolones or pyrazolines, can lead to compounds with improved activity and a broader spectrum.

Quantitative Data on Antimicrobial Activity

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of representative thiazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Mechanism of Action | Reference |

| Compound 6 | S. aureus | 16.1 | Not specified | [4] |

| E. coli | 16.1 | Not specified | [4] | |

| Compound 7 | S. pneumoniae | 0.008 | DNA gyrase/Topoisomerase IV Inhibition | [1] |

| S. epidermidis | 0.03 | DNA gyrase/Topoisomerase IV Inhibition | [1] | |

| Compound 8 | S. aureus | 125-150 | Not specified | [7] |

| E. coli | 125-150 | Not specified | [7] | |

| A. niger | 125-150 | Not specified | [7] | |

| Compound 9 | S. aureus | 256 | Not specified | [3] |

Anti-inflammatory and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, thiazole derivatives have also shown promise as anti-inflammatory and neuroprotective agents. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, while their neuroprotective potential is linked to the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Quantitative Data on Anti-inflammatory and Acetylcholinesterase Inhibitory Activities

The following tables summarize the in vitro activities of selected thiazole derivatives.

Anti-inflammatory Activity (COX Inhibition)

| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 10 | 38.76 | - | - | [8] |

| Compound 11 | - | 87.74 | 2.05 | [8] |

Acetylcholinesterase (AChE) Inhibitory Activity

| Compound ID | AChE IC50 (nM) | Reference |

| Compound 12 | 103.24 | [7] |

| Compound 13 | 108.94 | [7] |

| Compound 14 | 28 | [9] |

| Compound 15 | 71 | [10] |

Experimental Protocols

To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium

-

Thiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Thiazole derivatives (dissolved in a suitable solvent)

-

Bacterial/fungal inoculum (adjusted to a standard density, e.g., 0.5 McFarland)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the thiazole derivatives in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.

Materials:

-

VEGFR-2 Kinase Assay Kit (commercially available, e.g., from BPS Bioscience) containing:

-

Recombinant VEGFR-2 enzyme

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

-

Thiazole derivatives

-

Kinase-Glo® MAX reagent (or similar ADP-Glo™ based detection reagent)

-

White 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the reagents according to the kit manufacturer's instructions. This typically involves diluting the kinase, buffer, ATP, and substrate.

-

Compound Addition: Add the thiazole derivatives at various concentrations to the wells of the 96-well plate. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.

-

Enzyme Reaction Initiation: Add the diluted VEGFR-2 enzyme to the wells to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

Signal Detection: Stop the reaction and measure the remaining ATP using a detection reagent like Kinase-Glo®. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present. The amount of ATP remaining is inversely proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Logical relationships in the SAR of thiazole derivatives.

Conclusion

The thiazole scaffold remains a cornerstone in the development of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the potency and selectivity of thiazole derivatives. The extensive quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field. Future efforts in this area will likely focus on the development of novel hybrid molecules with multi-target activities, further expanding the therapeutic potential of this versatile heterocyclic system. The continued exploration of the chemical space around the thiazole nucleus, guided by a deep understanding of its SAR, holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Thiazole scaffold in medicinal chemistry

An In-depth Technical Guide to the Thiazole Scaffold in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold

Thiazole is a five-membered heterocyclic aromatic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.[1] Its molecular formula is C₃H₃NS.[2] This unique heterocyclic motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold in numerous biologically active compounds.[3] The thiazole ring is found in natural products like Vitamin B1 (Thiamine) and is a key component of many synthetic drugs, including penicillins.[4][5] Its aromaticity and the presence of heteroatoms allow for diverse chemical modifications, making it a versatile building block in drug design.[4] Thiazole derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][3] In fact, more than 18 FDA-approved drugs feature the thiazole scaffold, highlighting its therapeutic significance.[1][6]

Synthesis of Thiazole Derivatives

The synthesis of the thiazole ring is a well-established area of organic chemistry, with several named reactions developed for its construction. The most prominent and widely used method is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[7] The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole product.[7]

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole

This protocol describes the synthesis of a simple thiazole derivative using the Hantzsch method.[7]

-

Reagents & Materials:

-

2-Bromoacetophenone (α-haloketone)

-

Thiourea (thioamide)

-

Methanol (solvent)

-

Sodium bicarbonate (weak base)

-

Beaker, magnetic stirrer, heating mantle, filtration apparatus.

-

-

Procedure:

-

Dissolve 2-bromoacetophenone (e.g., 5 mmol) and thiourea (e.g., 7.5 mmol, a slight excess) in methanol in a beaker.[7]

-

Heat the mixture gently with stirring for 1-2 hours. The initial product formed is the hydrobromide salt of the thiazole, which is soluble in methanol.[7]

-

After the reaction is complete (monitored by TLC), allow the solution to cool to room temperature.

-

Slowly add a saturated solution of sodium bicarbonate with stirring to neutralize the HBr salt.[7]

-

The free base form of the 2-amino-4-phenylthiazole is less soluble and will precipitate out of the solution.[7]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product in a desiccator.

-

Characterize the final product using techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity.[7]

-

Other notable synthetic methods include the Cook-Heilborn synthesis for 5-aminothiazoles and Tcherniac's synthesis for 2-substituted thiazoles.[8]

Pharmacological Activities and Mechanisms of Action

Thiazole-containing compounds are recognized for their broad spectrum of biological activities, which stems from their ability to interact with various biological targets like enzymes and receptors.[3][4]

Anticancer Activity

The thiazole scaffold is present in several clinically used anticancer drugs, including Dasatinib, Ixabepilone, and Tiazofurin.[4][9] These agents act through diverse mechanisms:

-

Kinase Inhibition: Many thiazole derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Dasatinib, for instance, is a multi-targeted kinase inhibitor.[4][10]

-

Microtubule Disruption: Compounds like Ixabepilone and the epothilones bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[4][11]

-

Enzyme Inhibition: Other derivatives target enzymes crucial for cancer cell metabolism or DNA replication, such as topoisomerase II or polymerases.[4][12]

Caption: Simplified signaling pathway showing kinase inhibition by a thiazole drug.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant activity against a wide range of pathogens.

-

Antibacterial: The thiazole ring is a core component of some cephalosporin and penicillin antibiotics.[9] Newer synthetic derivatives have shown efficacy against multidrug-resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus.[6][13]

-

Antifungal: Compounds containing the thiazole scaffold have been developed as potent antifungal agents, with some showing higher activity than standard drugs like Amphotericin B against species such as Aspergillus fumigatus and Candida albicans.[6][14]

-

Antiviral & Antiparasitic: The FDA-approved drug Ritonavir, used in HIV treatment, contains a thiazole moiety.[1] Additionally, various thiazole derivatives have shown promising antimalarial activity against Plasmodium falciparum and antiparasitic effects against Leishmania species.[2][15]

Quantitative Data Presentation

The potency of thiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) in anticancer assays or their minimum inhibitory concentration (MIC) in antimicrobial assays.

Table 1: Anticancer Activity (IC₅₀) of Selected Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [16] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [16] |

| Compound 11c | MCF-7 (Breast) | 3 | [17] |

| Compound 11c | HepG-2 (Liver) | ~4 | [17] |

| Compound 6g | MCF-7 (Breast) | 4 | [17] |

| Compound 6g | HepG-2 (Liver) | ~7 | [17] |

| Staurosporine (Ref.) | MCF-7 (Breast) | 6.77 ± 0.41 | [16] |

| Doxorubicin (Ref.) | MCF-7 (Breast) | - | [17] |

Table 2: Antimicrobial Activity (MIC) of Selected Thiazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative 40 | S. aureus | 3.125 | [4] |

| Derivative 40 | B. thuringiensis | 6.25 | [4] |

| Compound 4a | Bacillus sp. | 1.95 - 3.91 | [13] |

| Compound 15a | A. fumigatus | 13.6 - 20.3 | [6] |

| Compound 16e | S. aureus | Good to Excellent | [6] |

| Chloramphenicol (Ref.) | S. aureus | 3.125 | [4] |

| Amphotericin B (Ref.) | A. fumigatus | 23.7 | [6] |

Key Experimental Protocols

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[16]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a negative control (medium only) and a positive control (a known cytotoxic drug like Doxorubicin or Staurosporine).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[16][18]

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The thiazole scaffold remains a highly privileged and versatile core in medicinal chemistry.[3] Its presence in numerous approved drugs validates its importance and success in targeting a wide range of diseases.[6] The synthetic accessibility of thiazole derivatives, coupled with their diverse pharmacological profiles, ensures their continued prominence in drug discovery.[1] Future research will likely focus on the structural optimization of existing thiazole-based agents to enhance potency, improve selectivity, and overcome drug resistance, paving the way for the development of next-generation therapeutics.[19]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]

- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. One moment, please... [dergi.fabad.org.tr]

- 14. media.neliti.com [media.neliti.com]

- 15. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Vanguard of Discovery: A Technical Guide to Novel Thiazole Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, continues to be a cornerstone in the edifice of medicinal chemistry. Its versatile nature allows for a broad spectrum of pharmacological activities, making it a privileged structure in the quest for novel therapeutics. This technical guide provides an in-depth exploration of recent advancements in the discovery and synthesis of novel thiazole derivatives, with a focus on their potential as anticancer and antimicrobial agents. We present detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.

I. Synthetic Strategies: From Classic Reactions to Modern Methodologies

The synthesis of the thiazole ring is a well-established field, with the Hantzsch thiazole synthesis being a prominent and widely utilized method.[1] This reaction typically involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea or thiosemicarbazide.[1]

In recent years, a focus on green chemistry has led to the development of more environmentally friendly and efficient synthetic protocols. Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[1] These methods provide a facile and robust platform for the generation of diverse thiazole libraries for biological screening.

General Experimental Workflow for Thiazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of novel thiazole derivatives, from starting materials to biological evaluation.

References

In-Depth Technical Guide: Preliminary Screening of 2-(4-Chlorophenyl)-4,5-dimethylthiazole

Disclaimer: Information regarding the specific isomer, 4-(4-Chlorophenyl)-2,5-dimethylthiazole, as requested, is not available in the reviewed scientific literature. This guide therefore focuses on the closely related and studied isomer, 2-(4-Chlorophenyl)-4,5-dimethylthiazole , for which preliminary screening data has been published. All data, protocols, and diagrams presented herein pertain to this analogue.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The thiazole ring is a core scaffold in a number of clinically approved drugs and is known to exhibit a wide range of biological effects, including antimicrobial and anticancer properties. The subject of this guide, 2-(4-Chlorophenyl)-4,5-dimethylthiazole, is a synthetic thiazole derivative that has been identified as a molecule of interest in preliminary biological screenings. This document provides a comprehensive overview of its synthesis, in vitro biological activities, and the experimental protocols utilized in its preliminary assessment, tailored for researchers, scientists, and drug development professionals.

Synthesis

The synthesis of 2-(4-Chlorophenyl)-4,5-dimethylthiazole is typically achieved through a palladium-catalyzed direct C-H arylation reaction. This modern synthetic method offers an efficient and atom-economical route to biaryl compounds by directly coupling a C-H bond of a heteroaromatic compound with an aryl halide.

General Synthesis Workflow

The logical workflow for the synthesis of 2-(4-Chlorophenyl)-4,5-dimethylthiazole via direct C-H arylation is depicted below.

Detailed Experimental Protocol

Materials:

-

4,5-Dimethylthiazole

-

1-Bromo-4-chlorobenzene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylacetamide (DMA) or other suitable high-boiling point solvent

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To an oven-dried reaction vessel, add 4,5-dimethylthiazole (1.0 equivalent), 1-bromo-4-chlorobenzene (1.2-1.5 equivalents), Palladium(II) Acetate (1-5 mol%), and Potassium Carbonate (2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add anhydrous N,N-Dimethylacetamide via syringe.

-

Heat the reaction mixture at 120-150 °C with stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(4-Chlorophenyl)-4,5-dimethylthiazole.

Preliminary Biological Screening

2-(4-Chlorophenyl)-4,5-dimethylthiazole has been subjected to preliminary in vitro screening to assess its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

The compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-(4-Chlorophenyl)-4,5-dimethylthiazole

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive | 16 µg/mL |

| Escherichia coli | Gram-negative | 32 µg/mL |

Anticancer Activity

The cytotoxic potential of the compound has been evaluated against human breast and colon cancer cell lines.

Table 2: Anticancer Activity of 2-(4-Chlorophenyl)-4,5-dimethylthiazole

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 5.0 |

| HCT116 | Colon Cancer | 7.5 |

Experimental Protocols for Biological Assays

The following sections detail the general methodologies for the key experiments cited in the preliminary screening of 2-(4-Chlorophenyl)-4,5-dimethylthiazole.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used for this determination.

Materials:

-

Test compound (2-(4-Chlorophenyl)-4,5-dimethylthiazole)

-

Bacterial strains (Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

-

Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Test compound (2-(4-Chlorophenyl)-4,5-dimethylthiazole)

-

Cancer cell lines (MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the detailed mechanism of action or the specific signaling pathways modulated by 2-(4-Chlorophenyl)-4,5-dimethylthiazole. Further research, including target identification studies, molecular docking, and analysis of downstream cellular effects, is required to elucidate its mode of action. A generalized logical workflow for investigating the mechanism of action for a novel anticancer compound is presented below.

Molecular Docking of Thiazole Derivatives: A Technical Guide

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a core scaffold in numerous pharmacologically active molecules.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5][6][7] Molecular docking is a crucial computational technique in drug discovery that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[8] This guide provides an in-depth overview of molecular docking studies involving thiazole derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key workflows and biological pathways.

Quantitative Data Summary

The efficacy of thiazole derivatives is often quantified by their binding affinity to protein targets and their biological activity in vitro. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potential as therapeutic agents.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Target Protein | Binding Energy (kcal/mol) | IC50 / GI50 (µM) | Cancer Cell Line | Reference |

| Compound 8 | Tubulin | - | 3.35 ± 0.2 | HepG2 | [3] |

| Compound 8 | Tubulin | - | 5.32 ± 0.3 | HCT-116 | [3] |

| Compound 3e | Not Specified | - | 6.3 ± 0.7 | MCF-7 | [9] |

| Compound 3b | Not Specified | - | 8.7 ± 0.2 | MCF-7 | [9] |

| Compound 4c | VEGFR-2 | - | 0.15 | (Enzyme Assay) | [10] |

| Compound 4c | Aromatase, EGFR, CDK2, Bcl-2 | Good Docking Scores | 2.57 ± 0.16 | MCF-7 | [10] |

| Compound 6a | PI3Kα | - | 0.225 ± 0.01 | (Enzyme Assay) | [11] |

| Compound 6a | PI3Kα | - | 1.569 ± 0.06 | OVCAR-4 | [11] |

| Compound 14e | Not Specified | - | 0.50 | HepG2 | [12] |

| Compound 14c | Not Specified | - | 0.52 | HepG2 | [12] |

| Compound 8b | Rho6 | -9.9 | Not Specified | HepG2 | [13] |

| Compound 15 | Rho6 | -9.2 | Not Specified | HepG2 | [13] |

Table 2: Antimicrobial and Anti-inflammatory Activity

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Activity (MIC in mg/mL or IC50 in µg/mL) | Organism/Assay | Reference |

| Compound 3 | E. coli MurB | Not Specified | 0.23–0.7 | E. coli | [4] |

| Compound 9 | 14α-lanosterol demethylase | Not Specified | 0.06–0.23 | Fungal Strains | [4] |

| Compound 4d | Bovine Serum Albumin (BSA) | -5.274 | 21.9 | BSA Denaturation | [5] |

| Compound 3c | Bovine Serum Albumin (BSA) | -4.731 | 31.7 | BSA Denaturation | [5] |

| Compound 8 | E. coli PBP4 | -5.2 | Not Specified | E. coli | [1] |

| Compound 8 | S. aureus PBP4 | -5.6 | Not Specified | S. aureus | [1] |

| Compound 10 | S. aureus Dihydropteroate Synthase | -8.90 | Not Specified | S. aureus | [14] |

| Compound 2f | COX-2 | Not Specified | 3.67 (Selectivity Ratio) | COX Inhibition Assay | [7] |

| Compound 2h | COX-2 | Not Specified | 81.5% Inhibition at 5 µM | COX Inhibition Assay | [7] |

Experimental Protocols: A Synthesized Guide to Molecular Docking

This section outlines a generalized, comprehensive protocol for performing molecular docking studies with thiazole derivatives, based on methodologies cited in the literature.

Preparation of the Receptor (Protein)

-

Selection and Retrieval: The three-dimensional crystal structure of the target protein is retrieved from a public database, such as the Protein Data Bank (PDB).[15]

-

Initial Cleaning: All non-essential molecules, including water, co-solvents, and ions that do not participate in binding, are removed from the PDB file. The original ligand, if present, is also typically removed to allow for re-docking (validation) or docking of new ligands.[16]

-

Protonation and Optimization: Hydrogens are added to the protein structure, which are often missing in crystallographic files. The protonation states of ionizable residues (like Histidine, Aspartic acid, Glutamic acid) are assigned based on the physiological pH (typically 7.4). The structure is then subjected to a short energy minimization using a force field (e.g., AMBER, CHARMM) to relieve any steric clashes.[16]

-

Active Site Definition: The binding site (or "active site") is defined. This can be done by identifying the amino acid residues that surrounded the co-crystallized ligand in the original PDB file or by using predictive software to identify potential binding pockets.[15]

Preparation of the Ligand (Thiazole Derivative)

-

2D to 3D Conversion: The 2D structure of the thiazole derivative is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch). This 2D structure is then converted into a 3D conformation.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Charge Calculation and Torsion Assignment: Partial atomic charges (e.g., Gasteiger charges) are calculated for the ligand atoms. Rotatable bonds are identified and defined to allow for conformational flexibility during the docking process.[16]

The Docking Procedure

-

Grid Generation: A grid box is defined around the active site of the protein. This box specifies the three-dimensional space within which the docking algorithm will search for optimal ligand binding poses. The size of the grid should be large enough to accommodate the ligand and allow it to rotate and translate freely.[16]

-

Running the Docking Algorithm: A docking algorithm, such as a Lamarckian Genetic Algorithm (used in AutoDock), is employed.[17] The algorithm explores various conformations, orientations, and positions of the ligand within the grid box. It scores each pose based on a scoring function that estimates the binding free energy.

-

Execution: The docking process is typically run multiple times (e.g., 30-100 runs) to ensure a thorough search of the conformational space and to improve the reliability of the results.[17]

Post-Docking Analysis

-